molecular formula C9H10F3N3O3S B2697309 1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid CAS No. 2319718-83-5

1-(1,3-Thiazol-2-yl)piperazin-2-one; trifluoroacetic acid

Cat. No.: B2697309
CAS No.: 2319718-83-5
M. Wt: 297.25
InChI Key: FCKUSRZIHVSFRG-UHFFFAOYSA-N
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Description

The compound “1-(1,3-Thiazol-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid” is a heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry . The isothiazole ring can also be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .


Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of the compound was characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique . The empirical formula (Hill Notation) is C7H11N3S .


Chemical Reactions Analysis

The compound was synthesized through a multi-step procedure . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 169.25 . The SMILES string is C1CN (CCN1)c2nccs2 . The InChI is 1S/C7H11N3S/c1-4-10 (5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperazin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS.C2HF3O2/c11-6-5-8-1-3-10(6)7-9-2-4-12-7;3-2(4,5)1(6)7/h2,4,8H,1,3,5H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKUSRZIHVSFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)C2=NC=CS2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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